(2,6-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques used can include mass spectrometry, UV-Vis spectroscopy, and thermogravimetric analysis .Scientific Research Applications
Synthesis and Characterization
- A series of new compounds related to (2,6-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone derivatives have been synthesized and characterized by various spectroscopic techniques such as FT-IR, 1H NMR, and LCMS. These compounds have been studied for their potential antimicrobial activities, showing promise against bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
- Another study focused on the synthesis of a compound using (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride as a starting material, showcasing a methodology that provides a reasonable overall yield. This study contributes to the understanding of chemical reactions and processes involved in the production of such compounds (Zheng Rui, 2010).
Biological Activities and Applications
- Several research efforts have been dedicated to exploring the biological activities of compounds structurally related to this compound. For instance, the antimicrobial properties of similar compounds have been investigated, with certain derivatives displaying good efficacy against pathogenic bacterial and fungal strains, indicating their potential as therapeutic agents (L. Mallesha & K. Mohana, 2014).
- The chemical and physical properties, such as thermal and optical characteristics, of related compounds have also been studied. These investigations provide insights into the stability and reactivity of these molecules, which are crucial for their application in various scientific and industrial fields (C. S. Karthik et al., 2021).
Advanced Materials and Technologies
- Research into the synthesis and optimization of compounds with structures similar to this compound has led to the development of new materials with potential applications in electronics and photonics. These studies aim to understand the electronic and photonic properties of such compounds, which could lead to their use in novel technologies (M. Shahana & A. Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have a variety of biological effects, suggesting that this compound may also have diverse biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-3-1-4-13(18)15(12)16(20)19-8-6-11(7-9-19)14-5-2-10-21-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRXUSAAWAHVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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